2-Chloro-6-methylpyridine

Catalog No.
S1514149
CAS No.
18368-63-3
M.F
C6H6ClN
M. Wt
127.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methylpyridine

CAS Number

18368-63-3

Product Name

2-Chloro-6-methylpyridine

IUPAC Name

2-chloro-6-methylpyridine

Molecular Formula

C6H6ClN

Molecular Weight

127.57 g/mol

InChI

InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3

InChI Key

GXZDYRYYNXYPMQ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)Cl

Canonical SMILES

CC1=NC(=CC=C1)Cl

Spectroscopic Studies

2-Chloro-6-methylpyridine has been used in scientific research for experimental studies using Fourier-transform infrared spectroscopy (FTIR) and Fourier-transform Raman spectroscopy (FT-Raman) []. These techniques are used to analyze the vibrational modes of molecules, which can provide information about their structure and bonding.

Conformational Studies

The conformation of a molecule refers to the three-dimensional arrangement of its atoms. 2-Chloro-6-methylpyridine has also been used in conformational studies, which aim to understand the different rotational states a molecule can adopt []. This information can be important for understanding the physical and chemical properties of the molecule.

2-Chloro-6-methylpyridine is an organic compound with the molecular formula C₆H₆ClN. It belongs to the class of pyridines, which are heterocyclic aromatic compounds that contain nitrogen in their ring structure. The compound features a chlorine atom and a methyl group attached to the pyridine ring, specifically at the 2 and 6 positions, respectively. Its structural formula can be represented as follows:

text
Cl |C1 - C2| |C3 - C4| |C5 - N

This configuration influences its chemical reactivity and biological properties, making it a compound of interest in various fields.

, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as the Grignard reaction, where it reacts with organomagnesium reagents to form new carbon-carbon bonds .
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the 3- and 5-positions of the pyridine ring, allowing for further functionalization .
  • Reduction Reactions: It can undergo reduction to yield various derivatives, which may have enhanced biological activity.

Research has indicated that 2-chloro-6-methylpyridine exhibits various biological activities. It has been noted for its potential antimicrobial properties and may act as an intermediate in the synthesis of pharmaceuticals . Additionally, compounds with similar structures often show activity against specific enzymes or receptors, making this compound a candidate for further pharmacological studies.

Several methods exist for synthesizing 2-chloro-6-methylpyridine:

  • Chlorination of 6-Methylpyridine: This method involves treating 6-methylpyridine with chlorine or chlorinating agents under controlled conditions to introduce the chlorine substituent.
  • Methylation of Pyridine Derivatives: Starting from other pyridine derivatives, methylation can be performed using methylating agents like methyl iodide in the presence of bases .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that utilize readily available starting materials and mild conditions to improve yields and reduce environmental impact .

2-Chloro-6-methylpyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its ability to modify biological activity.
  • Agricultural Chemicals: The compound is utilized in developing pesticides and herbicides.
  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Studies on 2-chloro-6-methylpyridine's interactions with biological systems have shown that it can interact with enzymes and receptors, potentially influencing metabolic pathways. Its reactivity allows it to form complexes with various biomolecules, which could be explored further for therapeutic applications.

Several compounds share structural similarities with 2-chloro-6-methylpyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-methylpyridineChlorine at position 2, methyl at 4Different substitution pattern affects reactivity
3-Chloro-6-methylpyridineChlorine at position 3Changes regioselectivity in reactions
5-Bromo-2-chloro-6-methylpyridineBromine at position 5Increased electrophilicity due to bromine
2-Chloro-6-methylnicotinic acidContains a carboxylic acid groupPotentially higher biological activity due to acidity

The presence of different substituents (like bromine or carboxylic acid) alters the reactivity and biological profile of these compounds compared to 2-chloro-6-methylpyridine.

XLogP3

2.2

Boiling Point

183.5 °C

UNII

39MX1LQ68L

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18368-63-3

Wikipedia

6-chloro-2-picoline

Dates

Modify: 2023-08-15

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